molecular formula C23H28O2 B15167817 2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) CAS No. 647859-57-2

2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)

Cat. No.: B15167817
CAS No.: 647859-57-2
M. Wt: 336.5 g/mol
InChI Key: XGYBXMRYICKMRQ-UHFFFAOYSA-N
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Description

2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound characterized by its unique structure, which includes a cyclopentene ring and two dimethylphenol groups

Preparation Methods

The synthesis of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 3-methylcyclopent-3-en-1-one with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the cyclopentene ring and the phenol groups. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenol groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Scientific Research Applications

2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2,2’-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol) include:

    3-Methyl-2-cyclopentenone: Shares the cyclopentene ring but lacks the phenol groups.

    4,6-Dimethylphenol: Contains the phenol groups but lacks the cyclopentene ring.

    2,2’-[(3,4-Dimethoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Similar structure with different substituents.

Properties

CAS No.

647859-57-2

Molecular Formula

C23H28O2

Molecular Weight

336.5 g/mol

IUPAC Name

2-[(2-hydroxy-3,5-dimethylphenyl)-(3-methylcyclopent-3-en-1-yl)methyl]-4,6-dimethylphenol

InChI

InChI=1S/C23H28O2/c1-13-6-7-18(10-13)21(19-11-14(2)8-16(4)22(19)24)20-12-15(3)9-17(5)23(20)25/h6,8-9,11-12,18,21,24-25H,7,10H2,1-5H3

InChI Key

XGYBXMRYICKMRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1)C(C2=CC(=CC(=C2O)C)C)C3=CC(=CC(=C3O)C)C

Origin of Product

United States

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